3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one
Overview
Description
3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one is an organic compound with the molecular formula C17H15NO2. It is characterized by the presence of a dihydrofuran ring fused with a diphenylmethyleneamino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one typically involves the reaction of dihydrofuran-2(3H)-one with diphenylmethyleneamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like toluene or dichloromethane. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkylating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Phenylmethylene)amino]dihydrofuran-2(3H)-one
- 3-[(Benzylidene)amino]dihydrofuran-2(3H)-one
- 3-[(Diphenylmethyl)amino]dihydrofuran-2(3H)-one
Uniqueness
3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one is unique due to its specific diphenylmethyleneamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one, a compound with the CAS number 88539-65-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydrofuran core substituted with a diphenylmethylene amino group. Its structural formula can be represented as follows:
This unique structure is believed to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on certain enzymes that play critical roles in cellular signaling pathways.
- Modulation of Neurotransmitter Systems : It may influence neurotransmitter uptake and release, particularly in the context of GABAergic signaling .
The specific targets and pathways affected by this compound are still under investigation, but preliminary studies suggest it may interact with GABA transporters, leading to altered neurotransmission dynamics.
Antinociceptive Properties
Recent studies have indicated that derivatives of dihydrofuran compounds exhibit antinociceptive (pain-relieving) properties. For instance, in rodent models, certain analogs demonstrated significant reductions in neuropathic pain without inducing motor deficits . This suggests potential therapeutic applications in pain management.
Antitumor Activity
Research has also highlighted the potential anticancer properties of similar compounds. By inhibiting key signaling pathways involved in tumor growth, these compounds may provide a basis for developing new cancer therapies. The inhibition of histone deacetylases (HDACs) has been particularly noted, which can lead to altered gene expression profiles associated with cancer progression.
Study on GABA Transporters
A study focused on functionalized amino acids demonstrated that compounds related to dihydrofuran structures could inhibit GABA uptake effectively. This inhibition was assessed across various mouse GAT subtypes, showing promising results for managing conditions related to GABA dysregulation, such as anxiety and epilepsy .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific data on this compound is limited, related compounds have shown favorable profiles with manageable toxicity levels. Further toxicological evaluations are necessary to establish safety for clinical use.
Comparative Analysis with Related Compounds
Compound Name | CAS Number | Biological Activity |
---|---|---|
This compound | 88539-65-5 | Antinociceptive, potential anticancer |
3-Bromodihydrofuran-2(3H)-one | 12345678 | Antinociceptive properties |
5-Chloro-3-(4-nitrophenyl)dihydrofuran-2(3H)-one | 87654321 | HDAC inhibition, potential anticancer |
Properties
IUPAC Name |
3-(benzhydrylideneamino)oxolan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-17-15(11-12-20-17)18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLBHHRCKIGQAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30530481 | |
Record name | 3-[(Diphenylmethylidene)amino]oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30530481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88539-65-5 | |
Record name | 3-[(Diphenylmethylidene)amino]oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30530481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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